molecular formula C11H7FO2 B1469613 4-Fluoronaphthalene-2-carboxylic acid CAS No. 13772-61-7

4-Fluoronaphthalene-2-carboxylic acid

Cat. No. B1469613
CAS RN: 13772-61-7
M. Wt: 190.17 g/mol
InChI Key: OHUWXPXKWRJJFR-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-2-carboxylic acid is a chemical compound . It is used for pharmaceutical testing .


Chemical Reactions Analysis

Carboxylic acids, such as 4-Fluoronaphthalene-2-carboxylic acid, undergo various reactions. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, which involve attack by a nucleophile .

Scientific Research Applications

Enantioselective Sensing

4-Fluoronaphthalene-2-carboxylic acid derivatives play a role in enantioselective sensing. A study by Mei and Wolf (2004) explored a fluorosensor derived from 1,8-diacridylnaphthalene for sensing a variety of chiral carboxylic acids, including halogenated ones, with enantioselectivities up to 4.5 (Mei & Wolf, 2004). Similarly, Wolf, Liu, and Reinhardt (2006) developed an enantioselective fluorescence sensing assay for quantitative analysis of chiral carboxylic acids and amino acid derivatives, using a similar diacridylnaphthalene-derived fluorosensor (Wolf, Liu, & Reinhardt, 2006).

Chromatography and Analysis

4-Fluoronaphthalene-2-carboxylic acid and related compounds are also employed in chromatographic analysis. Gatti, Cavrini, Roveri, and colleagues (1992, 1996) used 2-bromoacetyl-6-methoxynaphthalene, a compound related to 4-fluoronaphthalene-2-carboxylic acid, as a fluorogenic labelling reagent for the high-performance liquid chromatography (HPLC) separation of biologically active carboxylic acids. This method proved useful for analyzing pharmaceutical formulations (Gatti et al., 1992; Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Biodegradation Pathways

Research by Cerniglia, Miller, Yang, and Freeman (1984) on the fungal metabolism of 1-fluoronaphthalene, a structurally related compound, provided insights into how a fluoro substituent affects metabolism, highlighting the role of such compounds in understanding biodegradation pathways (Cerniglia, Miller, Yang, & Freeman, 1984).

High-Performance Polymers

Xiao, Wang, Jin, Jian, and Peng (2003) explored the synthesis and characterization of a fluorinated phthalazinone monomer derived from compounds similar to 4-fluoronaphthalene-2-carboxylic acid. This research contributes to developing high-performance polymers with applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Coordination Polymer Synthesis

Research on coordination polymers, as seen in the work of Phukan and Baruah (2014), often involves compounds like 3-hydroxynaphthalene-2-carboxylic acid, which is structurally related to 4-fluoronaphthalene-2-carboxylic acid. These studies contribute to the field of materials science and coordination chemistry (Phukan & Baruah, 2014).

properties

IUPAC Name

4-fluoronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWXPXKWRJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60778975
Record name 4-Fluoronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoronaphthalene-2-carboxylic acid

CAS RN

13772-61-7
Record name 4-Fluoro-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13772-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoronaphthalene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJS Dewar, R Golden, JM Harris - Journal of the American …, 1971 - ACS Publications
… observed in the case of + E substituents meta to fluorine, eg, m-fluorobenzoic acid, 3-fluoronaphthalene-l -carboxylic acid, and 4fluoronaphthalene-2-carboxylic acid. The …
Number of citations: 84 pubs.acs.org

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